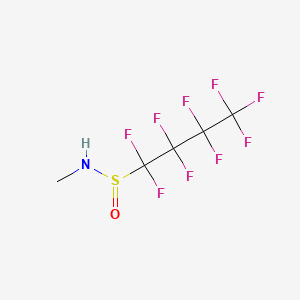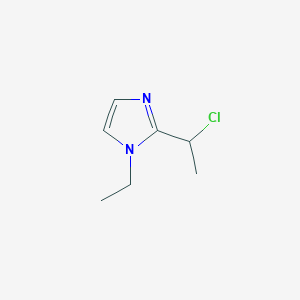
2-(1-chloroethyl)-1-ethyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-chloroethyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-ethyl-1H-imidazole typically involves the reaction of 1-ethylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethyl group. The general reaction scheme is as follows:
Starting Material: 1-ethylimidazole
Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent over-chlorination and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures consistent product quality and high efficiency. The use of automated systems for reagent addition and temperature control further enhances the scalability of the process.
化学反应分析
Types of Reactions
2-(1-chloroethyl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups (e.g., azido, thiocyano, methoxy).
Oxidation: Products include imidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include ethyl-substituted imidazoles or other reduced forms.
科学研究应用
2-(1-chloroethyl)-1-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. It is studied for its effects on various biological pathways and targets.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(1-chloroethyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can result in the inhibition of enzyme activity or alteration of protein function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
相似化合物的比较
Similar Compounds
1-chloroethyl-1H-imidazole: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
2-(1-chloroethyl)-1-methyl-1H-imidazole: Contains a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
2-(1-chloroethyl)-1-phenyl-1H-imidazole: Contains a phenyl group, increasing its aromaticity and potential for π-π interactions.
Uniqueness
2-(1-chloroethyl)-1-ethyl-1H-imidazole is unique due to the presence of both a chloroethyl group and an ethyl group on the imidazole ring. This combination of functional groups provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry.
属性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-1-ethylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3 |
InChI 键 |
XYTOLWQWFKHSSG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CN=C1C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


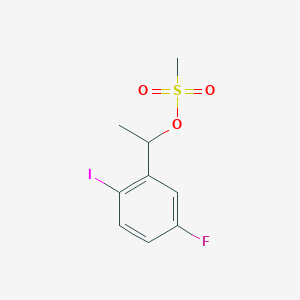
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)


![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
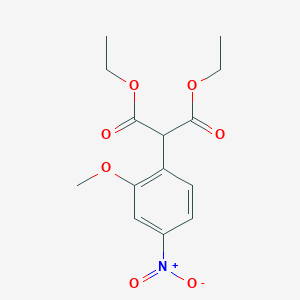
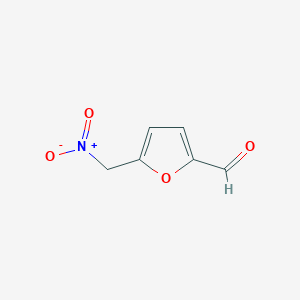
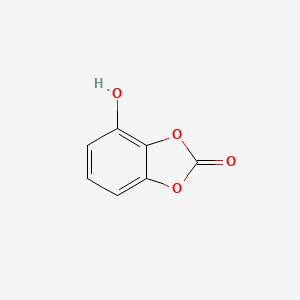
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
